molecular formula C3H3NO2 B058208 Methyl cyanoformate CAS No. 17640-15-2

Methyl cyanoformate

Cat. No.: B058208
CAS No.: 17640-15-2
M. Wt: 85.06 g/mol
InChI Key: OBWFJXLKRAFEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Methyl cyanoformate can be synthesized by treating methyl chloroformate with potassium cyanide in the presence of a phase transfer catalyst such as 18-crown-6 or tetra-n-butylammonium bromide . The reaction typically involves the following steps:

Comparison with Similar Compounds

Methyl cyanoformate is often compared with other acylating agents such as:

This compound’s unique properties and selective reactivity make it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

methyl cyanoformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c1-6-3(5)2-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWFJXLKRAFEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066235
Record name Carbonocyanidic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-15-2
Record name Methyl cyanoformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17640-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl cyanoformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonocyanidic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonocyanidic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cyanoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl cyanoformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S9M7F9JLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

β-methoxytetralone 1 (0.254 g , 1.4 mmol in 5 ml of THF) was added to a refluxed mixture of (MeO)2CO (2.8 mmol) and sodium hydride (38 mg) in THF (20 ml). The mixture was heated at reflux during the night, cooled, water (25 ml) was added and neutralized with 5% HCL and extracted with ether. The ether was washed with a cooled satured sodium bicarbonate and water. The organic phase was dried. with anhydrous MgSO4 and the solvent was removed under reduced pressure. The residue in THF (5 ml) was added to a mixture of sodium hydride (21 mg, 85 mmol) and RcI (CH3I, 8.5 mmol) in THF (15 ml) and HMPA (1.7 mmol). The mixture was stirred during the night, water (25 ml) was added and neutralized with 5% HCL and extracted with ether. The ether was washed with a cooled satured sodium bicarbonate and water. The organic phase was dried with anhydrous MgSO4 and the solvent was removed under reduced pressure and the compound 2 (Rc =CH3) was obtained in the yield of 80%. The action of MeOCOCN (0.1 ml, 10 min at -78° C.) on the compound 2 (Rc =CH3) (200 mg in 5 ml THF) in presence of LDA (lithium diisopropyl amine prepared from 0.13 ml diisopropyl amine and 1.6M butyl lithium (0.6 ml) at -25° C., 30 min) and HMPA (0.15 ml) yield in 83% the compound 3 (Rc =CH3). To this compound (290 mg) in THF (20 ml) was added 35% potassium hydride (119 mg, 0.72 mmol) 18-crown-6 (24 mg, 0.06 mmol) and the mixture stirred 8 h at 25° C. and then I(CH2)8OTBDMS (657 mg, 1.9 mmol) was added and the mixture heated at reflux 6 h. The extraction with ethyl acetate yield the compound 4 (n=8, Rc =CH3) (98%). The decarboalkoxylation with lithium bromide in pyridine yield the compound 5 (n=8, Rc =CH3) which was treated by the Grignard's reagent of 3-bromo-anisole followed by acidic treatment. The resulting compound 6 (n=8, Rc =CH3) was converted into amide 7 (n=8, Ra =CH3, Rb =C4H9, Rc =CH3) Thus a cooled solution compound 6 (n=8, Rc =CH3) (700 mg) in acetone (17 ml) was added Jones' reagent (8N-chromic add solution, 0.77 ml). After 30 minutes, isopropanol (5 ml) was added and the mixture was poured in water and extracted three times with ethyl acetate. The organic layer was washed twice with brine, dried over magnesium sulfate and evaporated to dryness. The crude acid was used in the next step without purification. To its solution in anhydrous methylene chloride (4 ml) at -10° C. was added, under stirring, triisobutylamine (470 μl, 1.96 mmol) and isobutylchloroformate (280 μl, 2.1 mmol). After 40 minutes, N-methylbutylamine (1.5 ml) was added and the mixture was stirred at room temperature during 1 hour. Methylene chloride (50 ml) was added. The organic solution was washed with 1N HCl, saturated sodium bicarbonate solution and water (3×), dried on magnesium sulfate and evaporated to dryness. The residue was purified by "Flash chromatography" on silica gel (Kieselgel 60, Merck, under 0.063 mm, 50 g). Elution with a mixture of hexane-ethyl acetate gave the amide 7 (n=8, Ra =CH3, Rb =C4H9, Rc =CH3) (63%) The removal of the protection into compound 8 (EM 736, n=7, Ra =CH3, Rb =C4H9, Rc =CH3) is performed with pyridine-HCl.
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl cyanoformate
Reactant of Route 2
Reactant of Route 2
Methyl cyanoformate
Reactant of Route 3
Methyl cyanoformate
Reactant of Route 4
Reactant of Route 4
Methyl cyanoformate
Reactant of Route 5
Methyl cyanoformate
Reactant of Route 6
Reactant of Route 6
Methyl cyanoformate
Customer
Q & A

Q1: What is the molecular formula and weight of methyl cyanoformate?

A1: this compound has the molecular formula C3H3NO2 and a molecular weight of 85.06 g/mol. []

Q2: What spectroscopic techniques have been employed to study the structure of this compound?

A2: Several spectroscopic techniques have been used to characterize this compound, including microwave spectroscopy, [] Raman spectroscopy, [] and infrared spectroscopy. [, ] These techniques provide information on bond lengths, bond angles, vibrational frequencies, and conformational preferences.

Q3: What is the dominant conformation of this compound at ambient temperature?

A3: The s-trans conformer, where the methyl group is trans to the cyano group, is the only stable conformation observed at ambient temperature. This conclusion is supported by both spectroscopic data and ab initio calculations. []

Q4: What is this compound commonly used for in organic synthesis?

A4: this compound, often referred to as Mander's reagent, is widely employed as a reagent for C-selective ketone alkoxycarbonylations. [, ] It enables the introduction of a carbomethoxy group (COOCH3) to a molecule.

Q5: How does this compound react with ketone enolates?

A5: this compound reacts with ketone enolates to produce β-keto esters. This reaction, known as the Mander carbomethoxylation, proceeds through a nucleophilic addition-elimination mechanism. [, ]

Q6: Can this compound be used for the synthesis of compounds other than β-keto esters?

A6: Yes, this compound has found applications in the synthesis of various compounds. It can be used for the preparation of oxoalkenenitriles from 1,3-dicarbonyl compounds via an unusual deoxycyanation reaction. [] Additionally, it serves as a reagent in the synthesis of cyanohydrin carbonates from carbonyl compounds. []

Q7: What are some challenges associated with the use of this compound in organic synthesis?

A7: One challenge is the potential for competing reactions, such as O-alkylation instead of the desired C-alkylation, especially when reacting with ambident nucleophiles. [] Controlling regioselectivity in these reactions is crucial for achieving the desired product.

Q8: Can this compound participate in reactions as a substrate rather than a reagent?

A8: Yes, this compound can act as a substrate in certain catalytic reactions. For instance, it has been employed in palladium-catalyzed cyanoesterification reactions with norbornene, leading to the formation of exo-cyanoester products with high selectivity. [, ]

Q9: What is the mechanism of the palladium-catalyzed cyanoesterification of norbornene with this compound?

A9: The reaction proceeds through a sequence of steps involving oxidative addition of this compound to the palladium catalyst, followed by insertion of norbornene into the Pd-COOMe bond. A subsequent reductive elimination step, where the cyanide group transfers from palladium to norbornene, yields the final product. []

Q10: Why is exo-selectivity observed in the palladium-catalyzed cyanoesterification of norbornene with this compound?

A10: Computational studies suggest that the origin of exo-selectivity can be traced back to the initial olefin coordination step. The exo-isomer of the norbornene-palladium complex is energetically favored due to more favorable steric and agostic interactions compared to the endo-isomer. []

Q11: Have computational methods been employed to study this compound?

A11: Yes, computational chemistry has played a significant role in understanding the structure, reactivity, and spectroscopic properties of this compound. Various ab initio and density functional theory (DFT) calculations have been performed. [, , , , ]

Q12: What information can be obtained from computational studies on this compound?

A12: Computational studies provide insights into various aspects, including the conformational preferences of this compound, the energetics of different reaction pathways, and the prediction of spectroscopic parameters like vibrational frequencies and rotational constants. [, , ]

Q13: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound or its derivatives?

A13: While specific QSAR models for this compound are not explicitly mentioned in the provided research, its application in medicinal chemistry, particularly in the synthesis of tropane derivatives as dopamine transporter probes, suggests the potential for developing such models to explore structure-activity relationships. []

Q14: What happens when this compound is exposed to UV radiation?

A14: Upon absorption of UV radiation at 193 nm, this compound undergoes photodissociation, leading to the formation of various products, including ro-vibrationally excited HCN and HNC. [, ]

Q15: Why is the photochemistry of this compound relevant to astrophysics?

A15: this compound, as a cyano-containing hydrocarbon, is proposed as a potential photolytic source for HCN and HNC in astrophysical environments. This is significant because these molecules are crucial in interstellar chemistry and the formation of more complex organic molecules in space. [, ]

Q16: What experimental techniques are used to study the photodissociation of this compound?

A16: Nanosecond time-resolved infrared emission spectroscopy is employed to investigate the photolysis products of this compound. By analyzing the emitted IR radiation, researchers can identify the nascent photoproducts and gain insights into the dissociation mechanisms. [, , ]

Q17: Is this compound a stable compound?

A17: While this compound is sufficiently stable to be used as a reagent in organic synthesis, it can undergo decomposition under certain conditions. For example, secondary amines can react with this compound to form carbamates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.